1-{[4-(Trifluoromethoxy)phenyl]methyl}azetidin-3-amine
Overview
Description
1-(4-(Trifluoromethoxy)phenyl)methylazetidin-3-amine (TFMPA) is an organofluorine compound that has been studied extensively in both organic and inorganic chemistry due to its unique properties. It is a colorless, odorless, and crystalline solid with a melting point of approximately 176°C. It has a variety of applications in the chemical industry, including as a catalyst, as a reagent, and as a precursor to other compounds. In recent years, TFMPA has been studied for its potential use in pharmaceuticals, particularly as a potential therapeutic agent.
Scientific Research Applications
Synthesis and Biological Evaluation
Some derivatives of azetidin-2-one, structurally related to 1-{[4-(Trifluoromethoxy)phenyl]methyl}azetidin-3-amine, have been synthesized and evaluated for their anti-inflammatory, antimicrobial, and nootropic activities. These studies highlight the compound's utility as a precursor in synthesizing biologically active molecules. For instance, derivatives have shown potent results in tests for anti-inflammatory effects comparable to indomethacin, indicating their potential therapeutic applications (Sharma et al., 2013; Ansari & Lal, 2009).
Charge Transfer and Internal Conversion
Research into tetrafluoro-aminobenzonitriles, which share a functional similarity with the trifluoromethyl group in the compound of interest, explores ultrafast intramolecular charge transfer (ICT) and internal conversion processes. This is relevant for developing photophysical applications, including organic light-emitting diodes (OLEDs) and photovoltaic devices, highlighting the potential of trifluoromethyl derivatives in material science (Galievsky et al., 2005).
Antidepressant and Nootropic Agents
Compounds featuring the azetidin-2-one core have been synthesized and tested for their antidepressant and nootropic effects. Specific derivatives demonstrated significant activity in these regards, underscoring the compound’s potential as a scaffold for developing central nervous system (CNS) agents (Thomas et al., 2016).
Antimicrobial and Antitubercular Activities
Azetidin-2-one derivatives have also been synthesized and assessed for their antimicrobial and antitubercular activities. These compounds exhibited promising activity against a range of bacterial and fungal strains, as well as mycobacterium tuberculosis, suggesting their use in addressing infectious diseases (Chandrashekaraiah et al., 2014).
Nonlinear Optical Materials
Hyperbranched polymers derived from azetidin-2,4-dione, showing nonlinear optical properties, have been developed. These materials are significant for applications in photonic devices and optical communication technologies, indicating the broader applicability of azetidine derivatives in advanced material sciences (Chang et al., 2007).
Future Directions
While specific future directions for “1-{[4-(Trifluoromethoxy)phenyl]methyl}azetidin-3-amine” are not available from the search results, related compounds with a 4-(trifluoromethoxy)phenyl group have been used in the development of electrochromic devices . This suggests potential applications in the field of materials science and technology.
properties
IUPAC Name |
1-[[4-(trifluoromethoxy)phenyl]methyl]azetidin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2O/c12-11(13,14)17-10-3-1-8(2-4-10)5-16-6-9(15)7-16/h1-4,9H,5-7,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTDCZRPDDHNOGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC=C(C=C2)OC(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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